

Step-by-Step Guide to Cyanine5.5 Hydrazide Conjugation: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Cyanine5.5 hydrazide dichloride	
Cat. No.:	B15142254	Get Quote

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Introduction

Cyanine5.5 (Cy5.5) hydrazide is a near-infrared (NIR) fluorescent dye that serves as a crucial tool for labeling biomolecules.[1][2] Its utility lies in its reactivity towards carbonyl groups, such as aldehydes and ketones, with which it forms stable hydrazone bonds.[1] This reaction is particularly effective for the conjugation of glycoproteins, like antibodies, where aldehyde groups can be intentionally generated by the mild oxidation of sugar residues.[1][3] The NIR fluorescence of Cy5.5 allows for deep tissue penetration, making it an ideal candidate for in vivo imaging applications.[1]

These application notes provide a comprehensive, step-by-step guide to the conjugation of Cy5.5 hydrazide to glycoproteins, with a particular focus on antibody labeling. The protocols detailed below cover the essential stages of this process, from the generation of aldehyde groups on the target biomolecule to the final purification of the fluorescently labeled conjugate.

Principle of Conjugation

The conjugation of Cy5.5 hydrazide to glycoproteins is a two-step process. First, the carbohydrate moieties of the glycoprotein are oxidized using a mild oxidizing agent like sodium periodate (NaIO₄). This reaction cleaves the vicinal diols present in the sugar residues to create reactive aldehyde groups. The second step involves the reaction of these aldehyde groups with the hydrazide group of Cy5.5, which results in the formation of a stable hydrazone linkage. This



method is advantageous for labeling antibodies as the sugar residues are typically located in the Fc region, distant from the antigen-binding site, thus preserving the antibody's functionality. [1]

Materials and Equipment

Reagents:

- Cyanine5.5 hydrazide
- Glycoprotein (e.g., antibody)
- Sodium meta-periodate (NaIO₄)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sodium Acetate Buffer (0.1 M, pH 5.5)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Desalting columns
- (Optional) Quenching agent (e.g., ethylene glycol)

Equipment:

- UV-Vis Spectrophotometer
- Centrifuge
- · Vortex mixer
- Pipettes
- Reaction tubes (protected from light)
- · Gel filtration chromatography system



Antibodies

Experimental Protocols Protocol 1: Generation of Aldehyde Groups on

This protocol outlines the oxidation of carbohydrate residues on an antibody to generate reactive aldehyde groups.

- Antibody Preparation: Prepare a solution of the antibody at a concentration of 2-10 mg/mL in
 0.1 M Sodium Acetate Buffer, pH 5.5.[4]
- Periodate Solution Preparation: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer, pH 5.5. Protect this solution from light.[4]
- Oxidation Reaction: Add the freshly prepared sodium periodate solution to the antibody solution. The final concentration of sodium periodate should be 1-2 mM.
- Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.
- Quenching and Purification: Immediately purify the oxidized antibody using a desalting column pre-equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5. This step is crucial to remove excess periodate.[4]

Protocol 2: Conjugation of Cyanine5.5 Hydrazide to Oxidized Antibody

This protocol describes the reaction between the aldehyde-containing antibody and Cy5.5 hydrazide.

- Cy5.5 Hydrazide Solution Preparation: Dissolve Cy5.5 hydrazide in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.[4]
- Conjugation Reaction: Add the Cy5.5 hydrazide solution to the purified oxidized antibody solution. A typical starting molar excess of dye to antibody is 20-50 fold.[4] The optimal ratio may need to be determined empirically.



• Incubation: Incubate the reaction mixture for 2 hours to overnight at room temperature in the dark. Longer incubation times can increase the degree of labeling.[4]

Protocol 3: Purification of the Cy5.5-Antibody Conjugate

This protocol details the separation of the labeled antibody from unreacted dye.

- Purification Method: Purify the conjugation reaction mixture using a desalting column or size-exclusion chromatography. The column should be pre-equilibrated with PBS, pH 7.4.
- Fraction Collection: Collect the fractions containing the colored conjugate, which will typically elute first.[4]
- Storage: Store the purified antibody-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C.[4][5]

Characterization of the Conjugate Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, can be calculated using spectrophotometric measurements.

The DOL can be calculated using the following formula:

DOL = $(Amax \times \epsilon Ab) / [(A280 - (Amax \times CF280)) \times \epsilon dye][4]$

Where:

- Amax is the absorbance of the conjugate at the λmax of Cy5.5.[4]
- A280 is the absorbance of the conjugate at 280 nm.[4]
- εAb is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).[4]
- Edye is the molar extinction coefficient of Cy5.5 at its λmax.



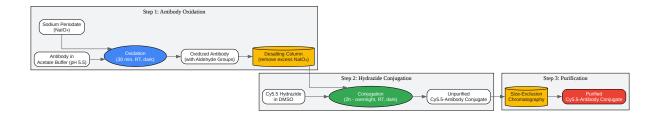
• CF280 is the correction factor for the absorbance of the dye at 280 nm (A280 of dye / Amax of dye).[4]

Quantitative Data Summary

Parameter	Value	Reference
Cyanine5.5 Spectral Properties		
Excitation Maximum (λex)	684 nm	[1]
Emission Maximum (λem)	710 nm	[1]
Molar Extinction Coefficient (ε)	198,000 cm ⁻¹ M ⁻¹	[1]
Recommended Conjugation Parameters		
Antibody Concentration	2-10 mg/mL	[4]
Hydrazide:Antibody Molar Ratio	20-50:1	[4]
Conjugation Time	2 hours - overnight	[4]
Expected Outcome		
Expected Antibody Recovery	>70%	[4]

Diagrams

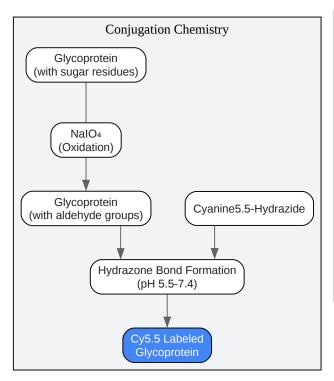


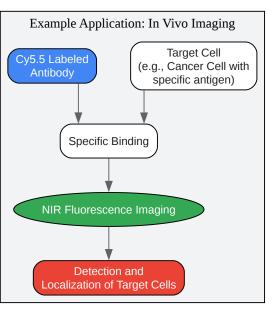


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Caption: Experimental workflow for the conjugation of Cy5.5 hydrazide to antibodies.







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